molecular formula C13H27NO5 B8233852 MeNH-PEG3-CH2COOtBu

MeNH-PEG3-CH2COOtBu

Cat. No.: B8233852
M. Wt: 277.36 g/mol
InChI Key: VBGMJGUESPQJLG-UHFFFAOYSA-N
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Description

MeNH-PEG3-CH2COOtBu, also known as Methylamino-PEG3-t-butyl ester, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of a methylamino group, a polyethylene glycol chain with three ethylene glycol units, and a tert-butyl ester group. It is widely used in various scientific research fields due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeNH-PEG3-CH2COOtBu typically involves the following steps:

    Formation of PEG3 Chain: The polyethylene glycol chain with three ethylene glycol units is synthesized through the polymerization of ethylene oxide.

    Introduction of Methylamino Group: The methylamino group is introduced by reacting the PEG3 chain with methylamine under controlled conditions.

    Esterification: The final step involves the esterification of the PEG3 chain with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The industrial production also incorporates purification steps such as distillation and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

MeNH-PEG3-CH2COOtBu undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, alcohol derivatives, and substituted PEG derivatives.

Scientific Research Applications

MeNH-PEG3-CH2COOtBu has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a linker in the synthesis of complex molecules.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: It is employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.

Mechanism of Action

The mechanism of action of MeNH-PEG3-CH2COOtBu involves its ability to modify the properties of other molecules through PEGylation. The polyethylene glycol chain provides steric hindrance, which can protect the modified molecules from enzymatic degradation and immune recognition. The methylamino group and tert-butyl ester group allow for further functionalization and conjugation with other molecules, enhancing their stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    NH2-PEG3-CH2COOtBu: Similar to MeNH-PEG3-CH2COOtBu but with an amino group instead of a methylamino group.

    Tos-PEG3-CH2COOtBu: Contains a tosyl group instead of a methylamino group.

Uniqueness

This compound is unique due to the presence of the methylamino group, which provides additional functionalization options compared to other similar compounds. This makes it particularly useful in applications requiring specific chemical modifications and conjugations.

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO5/c1-13(2,3)19-12(15)11-18-10-9-17-8-7-16-6-5-14-4/h14H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGMJGUESPQJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCNC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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